molecular formula C5H8ClN3 B050200 2-Aminomethylpyrimidine hydrochloride CAS No. 372118-67-7

2-Aminomethylpyrimidine hydrochloride

Cat. No. B050200
M. Wt: 145.59 g/mol
InChI Key: RZNKMZKAXJTLQR-UHFFFAOYSA-N
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Patent
US07273868B2

Procedure details

2-Aminomethylpyrimidine maleate 70 g and ethanol 280 ml are put in a 4 neck-flask (2 L). To the suspension is dropped a solution of hydrogen chloride in ethanol (previously prepared) 69.6 g over a period of 10 minutes, and the mixture is stirred at 70° C. for 2 hours. After reaction ethyl acetate 560 ml is dropped thereto at 60° C. and the mixture is gradually cooled to 30° C. and stirred for 30 minutes under ice cooling. The resulting crystals are collected by filtration, washed with a cold mixture of ethanol and ethyl acetate (1:2) 140 ml and dried to give 2-aminomethylpyrimidine hydrochloride as powder-like crystals 43.1 g. mp 207-210 (decomposition)
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
560 mL
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=O.[NH2:9][CH2:10][C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1.[ClH:17].C(OCC)(=O)C>C(O)C>[ClH:17].[NH2:9][CH2:10][C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O.NCC1=NC=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
560 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
previously prepared) 69.6 g over a period of 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
is dropped
TEMPERATURE
Type
TEMPERATURE
Details
at 60° C. and the mixture is gradually cooled to 30° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes under ice cooling
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting crystals are collected by filtration
WASH
Type
WASH
Details
washed with a cold mixture of ethanol and ethyl acetate (1:2) 140 ml
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NCC1=NC=CC=N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.